An In-depth Technical Guide to 4,4-Dipropyl-4,5-dihydrooxazol-2-amine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 4,4-Dipropyl-4,5-dihydrooxazol-2-amine: Properties, Synthesis, and Characterization
Disclaimer: The compound 4,4-Dipropyl-4,5-dihydrooxazol-2-amine is not extensively documented in publicly available scientific literature. Therefore, this guide provides a predictive overview of its physical and chemical properties, a proposed synthetic route, and methods for its characterization based on well-established principles of organic chemistry and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The 2-amino-4,5-dihydrooxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active molecules. These compounds often exhibit interesting pharmacological properties due to their ability to engage in various biological interactions. This guide focuses on the specific, and likely novel, derivative: 4,4-Dipropyl-4,5-dihydrooxazol-2-amine. The introduction of two propyl groups at the 4-position is expected to significantly influence its lipophilicity and steric profile, potentially leading to unique biological activities.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental to understanding its behavior in both chemical and biological systems. The following table summarizes the predicted properties of 4,4-Dipropyl-4,5-dihydrooxazol-2-amine.
| Property | Predicted Value |
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be in the range of 220-250 °C |
| Melting Point | Estimated to be in the range of 25-50 °C |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. |
| pKa | The 2-amino group is predicted to have a pKa in the range of 8-10, typical for a cyclic guanidine-like structure. |
Proposed Synthesis
A plausible and efficient synthetic route to 4,4-Dipropyl-4,5-dihydrooxazol-2-amine can be adapted from established methods for the synthesis of related 2-aminooxazolines.[1][2][3] The proposed two-step synthesis starts from the commercially available 2-amino-2-propyl-1,3-propanediol.
Step 1: Tosylation of 2-Amino-2-propyl-1,3-propanediol
The first step involves the selective tosylation of one of the primary hydroxyl groups of the starting amino alcohol. The bulky propyl groups are expected to influence the selectivity of this reaction.
Experimental Protocol:
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To a stirred solution of 2-amino-2-propyl-1,3-propanediol (1 equivalent) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours and then at room temperature overnight.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.
-
Purify the product by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form 4,4-Dipropyl-4,5-dihydrooxazol-2-amine
The second step is an intramolecular cyclization of the tosylated amino alcohol to form the desired 2-aminooxazoline ring. This is typically achieved under basic conditions.
Experimental Protocol:
-
Dissolve the tosylated intermediate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or distillation under reduced pressure.
Caption: Proposed two-step synthesis of 4,4-Dipropyl-4,5-dihydrooxazol-2-amine.
Structural Characterization
The successful synthesis of 4,4-Dipropyl-4,5-dihydrooxazol-2-amine would be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two propyl groups, including triplets and sextets. The methylene protons of the oxazoline ring will likely appear as a singlet or a pair of doublets. The amine protons will present as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon at the 4-position, the carbon of the aminoguanidine group at the 2-position, and the carbons of the two propyl chains.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2870-2960 cm⁻¹), and a strong C=N stretching vibration for the oxazoline ring (around 1650-1690 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound. The mass spectrum is expected to show the molecular ion peak [M+H]⁺ at m/z 171.1548.
Potential Applications in Drug Discovery
Derivatives of 2-aminooxazoline have been explored for a variety of therapeutic applications, including as modulators of sodium channels and as ligands for various receptors.[4] The unique lipophilic and steric properties conferred by the two propyl groups in 4,4-Dipropyl-4,5-dihydrooxazol-2-amine may lead to novel pharmacological profiles. Potential areas of investigation could include its activity as an analgesic, anticonvulsant, or anti-inflammatory agent.
Safety and Handling
As a novel chemical entity, 4,4-Dipropyl-4,5-dihydrooxazol-2-amine should be handled with care in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on related structures, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][7] A comprehensive safety data sheet (SDS) should be developed once the compound is synthesized and its toxicological properties are evaluated.
Caption: Workflow from synthesis to potential application of the target compound.
References
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- MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
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